5,8,11,14-Heneicosatetraynoic acid

概要

説明

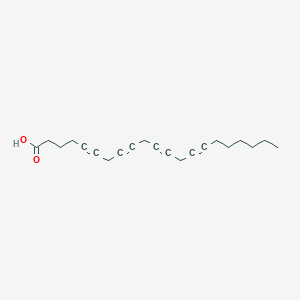

5,8,11,14-Heneicosatetraynoic acid is a polyunsaturated fatty acid with the molecular formula C21H26O2 It is characterized by the presence of four triple bonds in its carbon chain, making it a unique compound in the realm of fatty acids

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14-Heneicosatetraynoic acid typically involves the use of acetylenic compounds as starting materials. One common method is the coupling of acetylenic fragments through a series of reactions, including alkylation, deprotection, and oxidation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

化学反応の分析

Types of Reactions

5,8,11,14-Heneicosatetraynoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of saturated or partially saturated fatty acids.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing triple bonds.

Substitution: Catalysts such as palladium or nickel are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as epoxides, alcohols, and partially saturated fatty acids.

科学的研究の応用

Biochemical Research

Inhibition of Enzymes:

ETYA is known primarily for its role as a nonspecific inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial enzymes involved in the metabolism of arachidonic acid. This inhibition affects the production of inflammatory mediators such as prostaglandins and leukotrienes, making ETYA a valuable tool in studying inflammatory processes and potential anti-inflammatory therapies .

Mechanism of Action:

The compound inhibits the conversion of arachidonic acid to prostaglandins E(2) and F(2a), which are key players in inflammatory responses. By blocking these pathways, ETYA allows researchers to dissect the roles of these mediators in various biological systems .

Pharmacological Applications

Anti-inflammatory Properties:

Due to its ability to inhibit COX and LOX enzymes, ETYA has been investigated for its potential anti-inflammatory effects. Studies have shown that it can reduce inflammation in various models, suggesting its utility in developing new anti-inflammatory drugs .

Cancer Research:

Recent studies have explored the role of ETYA in cancer biology. Its ability to modulate inflammatory pathways may influence tumor growth and metastasis. Research indicates that targeting these pathways with compounds like ETYA could provide novel therapeutic strategies for cancer treatment .

Nutritional Science

Fatty Acid Composition:

As a fatty acid, ETYA is also studied within the context of dietary fat composition and its implications for health. The balance of different fatty acids in the diet can affect inflammatory processes and overall health outcomes. Understanding how ETYA interacts with other dietary fats can inform nutritional guidelines and dietary interventions .

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Inhibition of COX-1 by ETYA | Demonstrated significant inhibition of COX-1 activity in human platelets | Potential for developing safer anti-inflammatory drugs |

| Role of ETYA in Cancer Metastasis | ETYA modulated inflammatory mediators that influence tumor progression | Suggests new avenues for cancer therapy targeting inflammation |

| Dietary Fatty Acids and Inflammation | Investigated the impact of various fatty acids including ETYA on inflammatory markers | Highlights the importance of fatty acid composition in diet |

作用機序

The mechanism of action of 5,8,11,14-Heneicosatetraynoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation.

類似化合物との比較

Similar Compounds

5,8,11,14-Eicosatetraynoic acid: This compound is an analog of 5,8,11,14-Heneicosatetraynoic acid with a similar structure but one less carbon atom in the chain.

Arachidonic acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cellular signaling.

Linoleic acid: Another polyunsaturated fatty acid with two double bonds, commonly found in dietary sources.

Uniqueness

This compound is unique due to its four triple bonds, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in inflammation and its potential therapeutic applications make it a compound of significant interest in scientific research.

生物活性

5,8,11,14-Heneicosatetraynoic acid (Heneicosatetraynoic acid or ETYA) is a polyunsaturated fatty acid notable for its biological activity as an inhibitor of various enzymes involved in the metabolism of arachidonic acid. This compound has garnered attention in research due to its potential therapeutic applications in inflammatory conditions and other diseases mediated by eicosanoids.

- Chemical Formula : CHO

- CAS Number : 1191-85-1

- Molecular Weight : 316.42 g/mol

This compound functions primarily as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into various bioactive lipids that play significant roles in inflammation and other physiological processes.

Anti-inflammatory Effects

Research indicates that ETYA exhibits significant anti-inflammatory properties through its inhibition of eicosanoid synthesis. This effect has been observed in various cell types:

- Neutrophils : ETYA inhibits the production of leukotrienes, which are potent inflammatory mediators. This inhibition can lead to reduced neutrophil migration and activation in inflammatory sites .

- Platelets : ETYA has been shown to affect platelet aggregation and thromboxane production, suggesting a role in modulating hemostasis and thrombosis .

Case Studies

-

Inhibition of Leukotriene Synthesis :

A study demonstrated that ETYA effectively inhibited leukotriene synthesis in human neutrophils, leading to decreased inflammatory responses in vitro. This suggests potential therapeutic applications in conditions such as asthma and allergic reactions . -

Effects on Platelet Function :

Another investigation revealed that ETYA's inhibition of thromboxane production could be beneficial in preventing pathological clot formation, highlighting its potential use in cardiovascular diseases .

Table of Biological Activities

特性

IUPAC Name |

henicosa-5,8,11,14-tetraynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJNSDDZSLEWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173745 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19960-58-8 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019960588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。